N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide
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Overview
Description
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide is a synthetic compound with a complex structure that includes a pyrrolidine ring, a hydroxyethyl group, and an isopropyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via nucleophilic substitution reactions, where an appropriate hydroxyethyl halide reacts with the pyrrolidine ring.
Attachment of the Isopropyl Acetamide Moiety: The final step involves the acylation of the pyrrolidine derivative with isopropyl acetamide using reagents like acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxyethyl halides, nucleophiles like halides or amines
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted amines
Scientific Research Applications
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites, while the pyrrolidine ring provides structural stability. The isopropyl acetamide moiety may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a pyrrolidine ring and a ketone group.
Pyrrolidine-2,5-diones: Compounds with a pyrrolidine ring and two ketone groups at positions 2 and 5.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxyethyl group and the isopropyl acetamide moiety distinguishes it from other pyrrolidine derivatives, providing unique properties that can be exploited in various applications.
Properties
IUPAC Name |
N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)14(11(3)16)9-12-5-4-6-13(12)7-8-15/h10,12,15H,4-9H2,1-3H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVURICNXJDRVLE-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1CCO)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1CCCN1CCO)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.